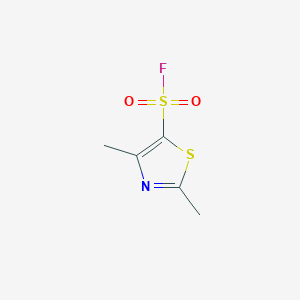![molecular formula C10H13NO3S B13192226 5-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13192226.png)
5-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a morpholine group and a hydroxymethyl group. This compound is of interest due to its unique chemical structure, which combines the properties of thiophene and morpholine, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with morpholine and formaldehyde. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reactants and conditions as described above. The process may be optimized for yield and purity, with additional steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: 5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carboxylic acid.
Reduction: 5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Morpholin-4-yl-thiophene-2-carbaldehyde: Similar structure but lacks the hydroxymethyl group.
5-(Thiophen-2-yl)morpholine: Similar structure but lacks the aldehyde group.
Uniqueness
5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde is unique due to the presence of both the hydroxymethyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H13NO3S |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
5-[2-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-6-8-5-11(3-4-14-8)10-2-1-9(7-13)15-10/h1-2,7-8,12H,3-6H2 |
Clé InChI |
OWSAENGGZMADBW-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1C2=CC=C(S2)C=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13192188.png)



![3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)


![3-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13192222.png)

![Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13192239.png)
